molecular formula C19H18BrClFN B14176254 1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole CAS No. 917947-59-2

1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole

Cat. No.: B14176254
CAS No.: 917947-59-2
M. Wt: 394.7 g/mol
InChI Key: GHOMBLQBPHJMMP-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 1H-indole.

    Bromination: The 5-position of the pentyl chain is brominated using a brominating agent like N-bromosuccinimide (NBS) under specific conditions.

    Coupling Reaction: The brominated pentyl chain is then coupled with the indole ring through a nucleophilic substitution reaction, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors to modulate their activity.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biological pathways.

    DNA Intercalation: Intercalation into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopentyl)-2-phenyl-1H-indole: Lacks the chloro and fluoro substituents on the phenyl ring.

    1-(5-Bromopentyl)-2-(3-chlorophenyl)-1H-indole: Lacks the fluoro substituent on the phenyl ring.

    1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole: Lacks the chloro substituent on the phenyl ring.

Uniqueness

1-(5-Bromopentyl)-2-(3-chloro-4-fluorophenyl)-1H-indole is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

917947-59-2

Molecular Formula

C19H18BrClFN

Molecular Weight

394.7 g/mol

IUPAC Name

1-(5-bromopentyl)-2-(3-chloro-4-fluorophenyl)indole

InChI

InChI=1S/C19H18BrClFN/c20-10-4-1-5-11-23-18-7-3-2-6-14(18)13-19(23)15-8-9-17(22)16(21)12-15/h2-3,6-9,12-13H,1,4-5,10-11H2

InChI Key

GHOMBLQBPHJMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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